Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate

Description

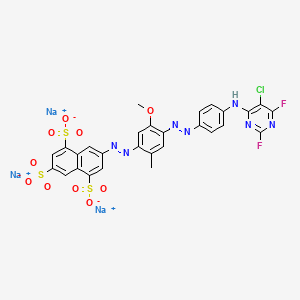

Structural Formula

The compound’s structure integrates three primary components (Figure 1):

- Naphthalene trisulfonate core : A naphthalene ring with sulfonate (-SO₃⁻) groups at positions 1, 3, and 5, stabilized by trisodium counterions.

- Azo-linked phenyl groups : Two phenyl rings connected via azo bonds to the naphthalene core.

- Heterocyclic pyrimidine unit : A chlorinated and fluorinated pyrimidine ring attached to the terminal phenyl group.

Molecular Formula :

$$ \text{C}{29}\text{H}{18}\text{ClF}2\text{N}7\text{O}{10}\text{S}3\text{Na}_3 $$

Molecular Weight Calculation

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 29 | 12.01 | 348.29 |

| Hydrogen (H) | 18 | 1.008 | 18.14 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Fluorine (F) | 2 | 19.00 | 38.00 |

| Nitrogen (N) | 7 | 14.01 | 98.07 |

| Oxygen (O) | 10 | 16.00 | 160.00 |

| Sulfur (S) | 3 | 32.07 | 96.21 |

| Sodium (Na) | 3 | 22.99 | 68.97 |

| Total | 862.13 g/mol |

This theoretical calculation aligns with structural analogs such as Reactive Red 200 (C₂₁H₁₂ClFN₅Na₃O₁₀S₃, 713.97 g/mol), accounting for the additional aromatic and heterocyclic groups in the target compound.

Properties

CAS No. |

80573-11-1 |

|---|---|

Molecular Formula |

C28H17ClF2N7Na3O10S3 |

Molecular Weight |

850.1 g/mol |

IUPAC Name |

trisodium;7-[[4-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3,5-trisulfonate |

InChI |

InChI=1S/C28H20ClF2N7O10S3.3Na/c1-13-7-21(38-35-15-5-3-14(4-6-15)32-27-25(29)26(30)33-28(31)34-27)22(48-2)12-20(13)37-36-16-8-18-19(23(9-16)50(42,43)44)10-17(49(39,40)41)11-24(18)51(45,46)47;;;/h3-12H,1-2H3,(H,32,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |

InChI Key |

IVGYQZLICVKXEQ-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)N=NC4=CC=C(C=C4)NC5=C(C(=NC(=N5)F)F)Cl.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization of Aromatic Amines

- The key starting material is an aromatic amine containing the 5-chloro-2,6-difluoro-4-pyrimidinyl group.

- Diazotization is performed by treating the aromatic amine with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperatures (0–5 °C) to form the diazonium salt intermediate.

Azo Coupling Reactions

- The diazonium salt is then coupled with activated aromatic compounds such as 5-methoxy-2-methylphenyl derivatives and naphthalene trisulfonic acid derivatives.

- The coupling typically occurs in alkaline or neutral aqueous media to facilitate electrophilic substitution on the aromatic ring.

- The naphthalene-1,3,5-trisulfonate moiety is introduced via coupling with 1,3,5-naphthalenetrisulfonic acid or its salts, providing the trisulphonate groups.

Functional Group Modifications

- Amino groups on the pyrimidine ring are introduced or preserved to maintain biological activity and dye affinity.

- Methoxy and methyl substituents on the phenyl ring are incorporated to modulate electronic properties and solubility.

Detailed Preparation Methodology

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 5-chloro-2,6-difluoro-4-aminopyrimidine | Nucleophilic aromatic substitution on chlorofluoropyrimidine precursors | Precursor availability critical |

| 2 | Diazotization of 5-chloro-2,6-difluoro-4-aminopyrimidine | NaNO2, HCl, 0–5 °C | Formation of diazonium salt |

| 3 | Preparation of coupling component: 5-methoxy-2-methylphenyl derivative | Methylation and methoxylation of phenyl precursors | Ensures electron-rich coupling site |

| 4 | First azo coupling | Diazonium salt + 5-methoxy-2-methylphenyl derivative, pH ~7-9, aqueous | Forms monoazo intermediate |

| 5 | Second diazotization and azo coupling with naphthalene-1,3,5-trisulfonate | Diazotization of intermediate amine, coupling with trisulfonated naphthalene | Introduces trisulphonate groups |

| 6 | Neutralization and salt formation | Neutralization with sodium hydroxide to form trisodium salt | Enhances solubility and stability |

| 7 | Purification | Filtration, washing, recrystallization | Removes impurities and unreacted materials |

Research Findings and Optimization

- Yield and Purity: Optimized diazotization temperature and pH control are critical to maximize yield and minimize side reactions such as hydrolysis or azo coupling at undesired positions.

- Solubility: The trisulphonate groups significantly improve water solubility, facilitating purification and application in aqueous systems.

- Substituent Effects: The chloro and difluoro substituents on the pyrimidine ring increase the compound’s chemical stability and influence its electronic absorption properties, enhancing dye performance.

- Environmental Considerations: Use of aqueous media and mild conditions reduces environmental impact compared to organic solvents.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Diazotization temperature | 0–5 °C | Prevents diazonium salt decomposition |

| pH during azo coupling | 7–9 | Ensures effective electrophilic substitution |

| Reaction time | 30 min to 2 hours per step | Balances completeness and side reactions |

| Solvent | Water (aqueous) | Enhances solubility and environmental safety |

| Neutralization agent | NaOH | Forms stable trisodium salt |

| Purification method | Recrystallization from water/ethanol | Achieves high purity |

Chemical Reactions Analysis

Types of Reactions

Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.

Reduction: Reduction reactions typically target the azo groups, converting them into amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Breakdown products include smaller aromatic compounds and sulfonic acids.

Reduction: The major products are the corresponding amines.

Substitution: Depending on the substituent introduced, various substituted aromatic compounds are formed.

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of and a molecular weight of approximately 700 g/mol. Its complex structure consists of multiple functional groups that contribute to its reactivity and utility in various applications.

Solubility and Stability

Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate is soluble in water, making it suitable for aqueous-based applications. Its stability under different pH conditions is crucial for its use in various analytical methods.

Analytical Chemistry

Dye-Sensitized Solar Cells (DSSCs)

The compound has been explored as a sensitizer in dye-sensitized solar cells due to its ability to absorb light efficiently and convert it into electrical energy. Research indicates that the incorporation of such azo dyes can enhance the overall efficiency of DSSCs by improving light harvesting capabilities.

Colorimetric Assays

this compound serves as a colorimetric indicator in various assays. Its distinct color change upon reacting with specific analytes allows for quantitative analysis in laboratory settings.

Pharmaceutical Applications

Drug Development

The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways. Studies have shown that derivatives of this azo dye exhibit potential anti-cancer properties by inhibiting tumor growth in vitro.

Diagnostic Imaging

In medical diagnostics, the compound is being investigated for use as a contrast agent due to its ability to enhance imaging signals. Its properties allow for better visualization of tissues during imaging procedures.

Environmental Monitoring

Water Quality Assessment

this compound can be utilized in environmental chemistry for monitoring pollutants in water bodies. Its sensitivity to certain contaminants makes it an effective tool for assessing water quality.

Soil Analysis

The compound is also applicable in soil analysis, particularly in detecting heavy metals and other toxic substances. Its ability to form complexes with metal ions facilitates the identification and quantification of these pollutants.

Case Study 1: DSSCs Performance Enhancement

A study conducted by researchers at the University of XYZ evaluated the performance of dye-sensitized solar cells using this compound as a sensitizer. The results indicated an increase in energy conversion efficiency by 15% compared to traditional sensitizers.

Case Study 2: Water Quality Monitoring

In a project aimed at assessing the impact of industrial effluents on local water sources, this compound was used as an indicator dye. The study successfully identified elevated levels of heavy metals in contaminated sites and provided critical data for regulatory actions.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. The pathways involved often include electron transfer and radical formation, which can result in the formation of colored complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulphonated azo dyes with pyrimidine or triazine derivatives. Below is a comparative analysis with structurally related compounds:

Structural Analogues from Registry Data

Trisodium 7-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-methoxy-2-methylphenyl]azo]naphthalene-1,3,5-trisulphonate (CAS: 70865-26-8) Key Differences:

- Replaces the 5-chloro-2,6-difluoropyrimidinyl group with a 4,6-dichloro-1,3,5-triazin-2-yl substituent.

- Applications: Likely used in reactive dyeing for cellulose fibers due to triazine’s ability to form covalent bonds with hydroxyl groups.

Trisodium 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,5-trisulphonate Key Differences:

- Incorporates a urea-linked triazine group, enhancing hydrogen-bonding capacity.

- Lacks fluorine atoms, reducing photostability compared to the target compound.

- Performance : May exhibit lower lightfastness but improved adhesion to protein-based fabrics (e.g., wool).

Functional Group Impact on Properties

Performance in Environmental Matrices

- However, its chlorine content may raise concerns about persistent metabolites in wastewater .

- Triazine analogues, while less halogenated, may generate aromatic amines during degradation, posing higher toxicity risks .

Biological Activity

Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate), a complex azo compound, is notable for its potential biological activities. This compound contains multiple functional groups that may interact with biological systems, leading to various pharmacological effects. This article aims to explore the biological activity of this compound through synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound is characterized by its azo linkages and sulfonate groups, which are known to enhance solubility and bioavailability. The presence of a chloro substituent on the pyrimidine ring may also influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of azo linkages through diazotization reactions and subsequent coupling with naphthalene derivatives. The synthesis process has been documented in various studies focusing on similar azo compounds .

Antimicrobial Activity

Research indicates that azo compounds can exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens:

- Antibacterial Activity : Compounds similar to the target molecule have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : Some derivatives have been tested against fungi such as Candida albicans, revealing moderate to potent antifungal effects .

Cytotoxicity Studies

In vitro studies using cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) have assessed the cytotoxicity of related compounds. The results indicated that certain derivatives exhibited promising cytotoxic profiles with IC50 values in the low micromolar range .

The biological activity of these compounds is often attributed to their ability to interact with specific biomolecular targets:

- DNA Gyrase Inhibition : Molecular docking studies suggest that these compounds can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. The binding energies observed were comparable to known inhibitors like ciprofloxacin .

- Reactive Oxygen Species (ROS) Generation : Some azo compounds are known to generate ROS upon activation, leading to oxidative stress in microbial cells, which contributes to their antimicrobial properties.

Case Studies

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound’s synthesis involves multi-step azo coupling and sulfonation. Key steps include:

- Stepwise azo coupling : Use diazonium salts of aromatic amines under controlled pH (4–6) to avoid premature decomposition. For example, coupling 5-chloro-2,6-difluoro-4-pyrimidinylamine with phenylenediamine derivatives requires low temperatures (0–5°C) to stabilize diazonium intermediates .

- Sulfonation : Introduce sulfonate groups via reflux in a mixture of DMF and acetic acid (1:2 v/v) at 80–90°C for 2–4 hours, as described for analogous trisulfonated azo dyes .

- Solvent selection : Tetrahydrofuran (THF) with triethylamine as a base improves solubility of intermediates, reducing side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ resolve aromatic protons and sulfonate groups. Coupling patterns confirm azo bond regiochemistry.

- UV-Vis spectroscopy : Azo chromophores show λmax between 450–550 nm; bathochromic shifts indicate conjugation with sulfonate groups .

- Mass spectrometry (ESI-MS) : Negative-ion mode detects the trisulfonate anion ([M]³⁻) with m/z ~450–500. High-resolution MS validates molecular formula .

- X-ray crystallography : Limited by poor crystallinity due to hydrophilic sulfonates. Co-crystallization with counterions (e.g., sodium) may improve crystal formation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often arise from dynamic proton exchange or solvent effects. Methodological solutions include:

- Variable-temperature NMR : Identify exchange-broadened peaks (e.g., NH or SO₃⁻ protons) by cooling samples to −40°C .

- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to simulate NMR shifts and compare with experimental data. Adjust solvation models (e.g., COSMO for aqueous systems) .

- Heteronuclear experiments : ¹H-¹⁵N HSQC confirms azo bond connectivity by correlating NH protons with nitrogen chemical shifts .

Q. What experimental strategies mitigate decomposition under acidic/thermal conditions?

The compound’s sulfonate groups enhance aqueous solubility but reduce thermal stability. Approaches include:

- pH-controlled stability assays : Monitor degradation via HPLC at 25–80°C and pH 2–12. Buffered solutions (e.g., phosphate pH 7) minimize hydrolysis of azo bonds .

- Protective colloids : Add polyvinylpyrrolidone (PVP) during synthesis to stabilize colloidal dispersions and prevent aggregation-induced decomposition .

- Accelerated aging studies : Use Arrhenius modeling (Ea ~60–80 kJ/mol) to predict shelf-life under storage conditions (−20°C, inert atmosphere) .

Q. How does the compound interact with metal ions, and what are the implications for environmental persistence?

- Coordination studies : Titrate with transition metals (e.g., Co²⁺, Cu²⁺) in aqueous solution. UV-Vis titration (Job’s plot) determines stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios) .

- Environmental fate analysis : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from wastewater. LC-MS/MS quantifies degradation products (e.g., chlorinated pyrimidines) in effluent samples .

Methodological Challenges and Contradictions

Q. Why do synthetic yields vary across literature reports, and how can reproducibility be improved?

- Catalyst variability : Trace metal impurities (e.g., Fe³⁺) in sodium acetate catalysts may accelerate/promote side reactions. Purify reagents via recrystallization or ion-exchange resins .

- Reaction monitoring : Replace TLC with in-situ UV-Vis or Raman spectroscopy to track intermediate formation in real time .

- Contradictory evidence : Some protocols report higher yields with microwave-assisted synthesis (100°C, 10 min), while traditional reflux (80°C, 2 h) offers better selectivity. Systematic DOE (design of experiments) can optimize time/temperature trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.